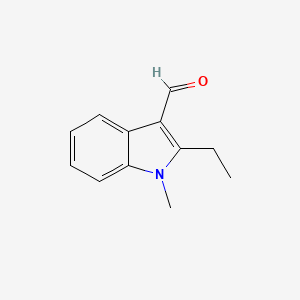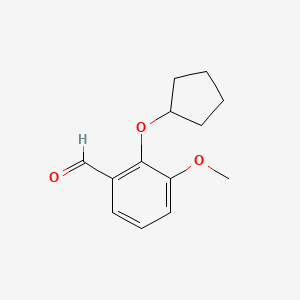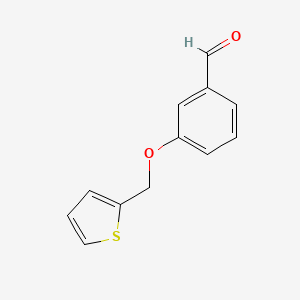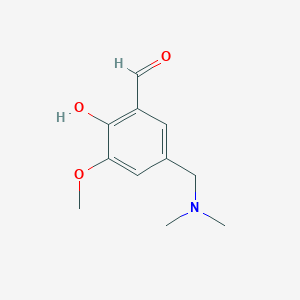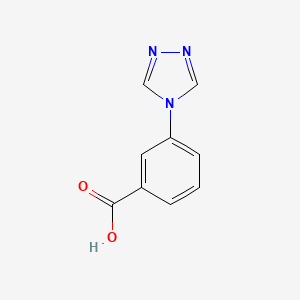
2-(ピペリジン-4-イル)プロパン-2-オール
概要
説明
2-(Piperidin-4-yl)propan-2-ol is an organic compound . Its chemical structure includes a 2-methylpropan-2-ol group connected to a carbon atom containing a 4-piperidinyl .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The molecular weight of 2-(Piperidin-4-yl)propan-2-ol is 143.288 .科学的研究の応用
創薬
ピペリジン環は医薬品化学において一般的なモチーフであり、創薬におけるその可能性はしばしば検討されています。「2-(ピペリジン-4-イル)プロパン-2-オール」は、様々な治療分野における構造活性相関(SAR)について調査することができます。 例えば、ピペリジン環またはその置換基に対する修飾は、生成された化合物の生物学的活性と薬物動態特性に大きな影響を与える可能性があります .
がん研究
N-(ピペリジン-4-イル)誘導体は、癌細胞に対する細胞毒性効果について合成され、評価されています。ハロゲンやニトロ基などのピペリジン環への異なる置換基の存在は、これらの効果を高める可能性があります。 “2-(ピペリジン-4-イル)プロパン-2-オール”は、さらなる構造最適化を通じて新しい抗癌剤を開発するための足場として役立つ可能性があります .
酵素阻害
ピペリジン誘導体は、酵素阻害剤としての役割も検討されています。 問題の化合物は、疾患プロセスに関与する特定の酵素を標的とするように設計された一連の分子のいずれかの一部となる可能性があり、潜在的に新しい治療薬の開発につながる可能性があります .
新規化合物の合成
ピペリジン環は、潜在的な薬理活性を持つ幅広い新規化合物の合成のための汎用性の高いビルディングブロックとして役立ちます。 “2-(ピペリジン-4-イル)プロパン-2-オール”は、様々なピペリジンベースの構造を作成するための合成経路における中間体または出発物質として使用できます .
薬物動態研究
ピペリジン核に対する修飾は、医薬品の代謝安定性に影響を与える可能性があります。 “2-(ピペリジン-4-イル)プロパン-2-オール”のような化合物の研究は、異なる置換が生物学的システムにおける安定性と代謝にどのように影響するかについての洞察を提供する可能性があります .
化学合成研究
“2-(ピペリジン-4-イル)プロパン-2-オール”の化学的性質は、新しい合成方法の開発やピペリジン誘導体を含む反応機構の研究など、様々な化学合成研究用途に適しています .
作用機序
Target of action
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. For example, some piperidine derivatives act as competitive antagonists of acetylcholine at cholinergic receptors
生化学分析
Biochemical Properties
2-(Piperidin-4-yl)propan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
2-(Piperidin-4-yl)propan-2-ol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 2-(Piperidin-4-yl)propan-2-ol involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperidin-4-yl)propan-2-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(Piperidin-4-yl)propan-2-ol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Piperidin-4-yl)propan-2-ol vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can exhibit toxic effects, including liver damage and neurotoxicity . Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
2-(Piperidin-4-yl)propan-2-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can be metabolized into various metabolites, which can have different biological activities. Additionally, it can affect metabolic flux by altering the levels of key metabolites in the cell .
Transport and Distribution
The transport and distribution of 2-(Piperidin-4-yl)propan-2-ol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of 2-(Piperidin-4-yl)propan-2-ol is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it can be localized to the mitochondria, where it can affect mitochondrial function and energy production .
特性
IUPAC Name |
2-piperidin-4-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,10)7-3-5-9-6-4-7/h7,9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXYTWTZMGUQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409441 | |
| Record name | 2-(Piperidin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22990-34-7 | |
| Record name | 2-(Piperidin-4-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30409441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Piperidyl)-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
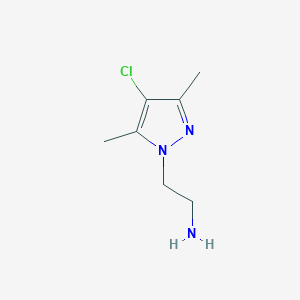
![N-[(1,3,5-Trimethyl-1H-Pyrazol-4-Yl)Methyl]Cyclopropanamine](/img/structure/B1309020.png)
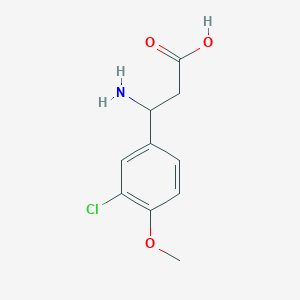

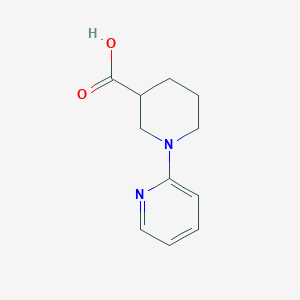
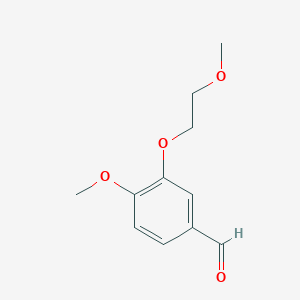
![2-[2-(Dimethylamino)ethoxy]benzoic acid](/img/structure/B1309043.png)
